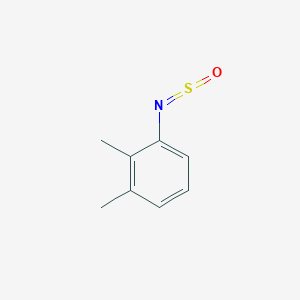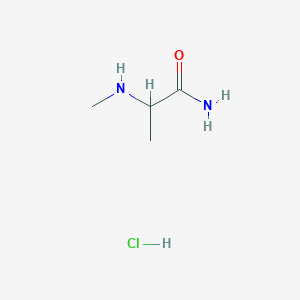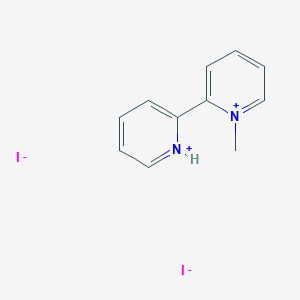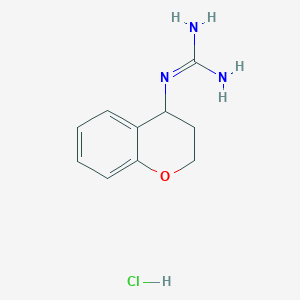
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride
Übersicht
Beschreibung
2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antibacterial Compounds
Research has demonstrated the synthesis of various antibacterial compounds using 4-hydroxycoumarins, which are chemically related to 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride. These compounds were synthesized by treating 4-hydroxycoumarins with urea, thiourea, and guanidine, respectively, in ethanol-acetic acid solution. The resulting compounds were then further processed to produce a range of derivatives with potential antibacterial properties (Mulwad & Shirodkar, 2002).
Synthesis of Polynucleotide Analogues
This compound is used in the synthesis of polynucleotide analogues. For example, guanine derivatives were reacted with dihydropyran to produce copolymers with maleic anhydride, leading to polymers with significant hypochromicity and strong excimer fluorescence in aqueous solutions. These polymers showed interesting behavior as polyelectrolytes, including high molecular weights and viscosity effects (Han, Cho, Cho, & Chang, 1995).
Development of Important Intermediates
This compound is vital in synthesizing important intermediates for various applications. For example, 3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride, a crucial intermediate of dopamine D3 receptor selective agonist PD128907, was synthesized from p-hydroxyanisole (Jin, 2006).
Synthesis of Heterocyclic Compounds
The compound is also used in the synthesis of various heterocyclic compounds. For example, chalcones of 4-hydroxycoumarin treated with guanidine hydrochloride and other reactants produced a range of heterocyclic derivatives. These compounds were screened for antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (Mulwad & Pawar, 2003).
Cardioprotective Effects
In a study, a derivative of 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine was evaluated for its cardioprotective effects against ischemic/reperfusion injury in rat and dog models. The results indicated potent cardioprotective effects, potentially mediated by activation of mitochondrial potassium channels (Lee, Seo, & Yoo, 2004).
Interaction with Chromenes
The interaction of tetramethylguanidine with fused 4H-pyrans, which are related to 2-(3,4-dihydro-2H-1-benzopyran-4-yl)guanidine, resulted in the formation of substituted guanidines. This study contributes to understanding the reaction mechanisms of guanidine derivatives with chromenes (Osyanin, Popova, Osipov, & Klimochkin, 2016).
Wirkmechanismus
Target of Action
Guanidine, a component of the compound, is known to enhance the release of acetylcholine following a nerve impulse .
Mode of Action
Guanidine, a part of the compound, appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
The influence of guanidine on acetylcholine release suggests potential effects on neurotransmission pathways .
Result of Action
The influence of guanidine on acetylcholine release suggests potential effects on nerve impulse transmission .
Biochemische Analyse
Biochemical Properties
2-(3,4-Dihydro-2H-1-benzopyran-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis . Additionally, it can impact the expression of genes involved in critical cellular processes, thereby altering the overall cellular function .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.ClH/c11-10(12)13-8-5-6-14-9-4-2-1-3-7(8)9;/h1-4,8H,5-6H2,(H4,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPUZUSKYEYBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


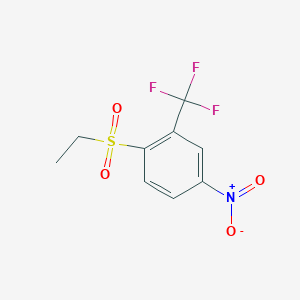
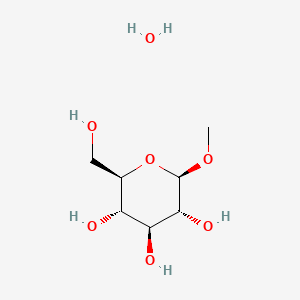
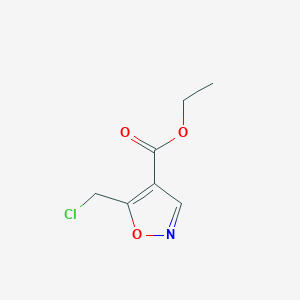

![2-[Bis(propan-2-yl)amino]-4,6-dichloropyrimidine-5-carboxylic acid](/img/structure/B1430758.png)
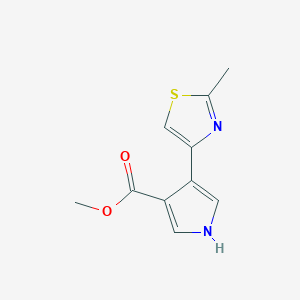
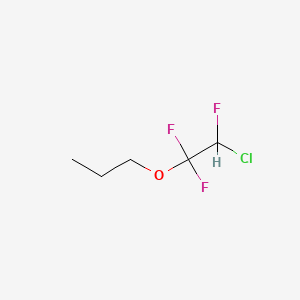
![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)


